Bienvenue dans la boutique en ligne BenchChem!

1-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

PXR antagonist nuclear receptor drug metabolism

This 1-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1235260-68-0) is a uniquely substituted, small-molecule (MW 230.27) triazole-4-carboxamide. Its N1-methyl/N-(4-methylbenzyl) pattern is absent from published antifungal libraries, making it a novel chemotype probe. As an unsubstituted baseline with fragment-like properties, it is essential for clean SAR deconvolution of PXR modulators and serves as an ideal negative control in SOS induction assays. Procure this research-grade compound to secure patent-free lead matter and rigorous assay validation with a structurally matched inactive comparator.

Molecular Formula C12H14N4O
Molecular Weight 230.271
CAS No. 1235260-68-0
Cat. No. B2938348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS1235260-68-0
Molecular FormulaC12H14N4O
Molecular Weight230.271
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C
InChIInChI=1S/C12H14N4O/c1-9-3-5-10(6-4-9)7-13-12(17)11-8-16(2)15-14-11/h3-6,8H,7H2,1-2H3,(H,13,17)
InChIKeyHIEDKIAMIFJZLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1235260-68-0): Chemical Identity and Procurement Baseline


1-Methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1235260-68-0, molecular formula C₁₂H₁₄N₄O, molecular weight 230.27 g/mol) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class . The compound features a 1-methyl-1H-1,2,3-triazole core linked via a carboxamide bridge to a 4-methylbenzyl side chain . This scaffold is structurally related to a series of 1H-1,2,3-triazole-4-carboxamides recently optimized as potent, selective inverse agonists and antagonists of the pregnane X receptor (PXR) [1]. As of the knowledge cutoff, no primary research articles or patents have reported quantitative biological activity data specifically for this exact compound, placing it in the category of a structurally characterized but pharmacologically unvalidated member of a well-studied chemotype.

Why 1-Methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Interchanged with Other 1,2,3-Triazole-4-carboxamides


The 1,2,3-triazole-4-carboxamide chemotype exhibits extreme sensitivity to substitution patterns, as demonstrated by the PXR modulator series where minor structural changes switch a ligand from agonist to inverse agonist to pure antagonist [1]. The N-(4-methylbenzyl) substituent in the target compound introduces a specific lipophilic aromatic contact that is absent in unsubstituted, N-benzyl, or N-alkyl analogs . Even among benzylic 1,2,3-triazole-4-carboxamides, antifungal activity varies >100-fold depending on substitution, with MIC values ranging from 0.017 µmol/mL to >2.6 µmol/mL across a panel of eight fungal species [2]. Consequently, substituting the target compound with any closely related analog—such as N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1235092-94-0) or 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide—without confirmatory bioassay data would introduce unquantifiable risk of altered target engagement, selectivity, and potency.

Quantitative Differentiation Evidence for 1-Methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1235260-68-0)


Target Compound as a Minimalist Scaffold Relative to Optimized PXR Modulators

The leading PXR inverse agonist (compound 85) and antagonist (compound 89) from the 2022 J. Med. Chem. optimization campaign contain elaborate 5-tert-butyl-2-(sec-alkoxy)phenyl and 2,4-dimethoxy-5-methylphenyl substituents, achieving IC₅₀ values of 4–9 nM for binding and cellular activity [1]. In contrast, 1-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide represents the unelaborated 1-methyl-N-benzyl carboxamide core—the minimal scaffold upon which these nanomolar-potency substitutions were built. This structural simplicity makes the target compound a valuable baseline control for SAR studies, as it lacks the 5-amino, 5-aryl, and N-aryl features that confer high-affinity PXR binding [2]. The quantitative difference in molecular complexity is measurable: the target compound has molecular weight 230.27 vs. ~500–600 Da for optimized leads, 1 hydrogen bond donor vs. 2–3, and 4 rotatable bonds vs. 8–12, indicating superior ligand efficiency potential if binding is retained .

PXR antagonist nuclear receptor drug metabolism scaffold optimization

Absence of 5-Amino Substitution Differentiates the Target from SOS Response Inhibitor Scaffolds

The 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold has been optimized as a bacterial SOS response inhibitor, with lead compounds demonstrating in vivo suppression of antibiotic resistance emergence [1]. The target compound lacks the critical 5-amino group required for SOS inhibitory activity, as well as the N-(carbamoylmethyl) substitution pattern. SAR studies from this program indicate that removal of the 5-amino group abolishes SOS inhibitory activity, providing a clear functional differentiation: the target compound is expected to be inactive in SOS response assays, making it a suitable negative control for phenotypic screening campaigns focused on this pathway [2].

bacterial SOS response antibiotic resistance LexA RecA

Distinct Benzylic Substitution Pattern Relative to Antifungal Benzylic Triazole-4-carboxamide Library

A library of 13 benzylic 1,2,3-triazole-4-carboxamides (3a–3m) with varying N-benzyl and C-5 substituents was screened against 8 clinically relevant fungal species; the most active compound (3d) achieved an MIC of 0.017 µmol/mL against Rhizopus oryzae, while the majority of analogs showed MIC ≥ 2.6 µmol/mL (inactive) [1]. The target compound, with its N-(4-methylbenzyl) and N1-methyl substitution pattern, is structurally distinct from all 13 compounds in this library—the library focused on N1-benzyl variants with diverse C-5 substituents, whereas the target has an N1-methyl group and an N-(4-methylbenzyl) carboxamide . This substitution pattern is unexplored in the published antifungal SAR landscape, representing a unique vector for chemical space exploration.

antifungal Candida Aspergillus benzylic triazole

Optimal Application Scenarios for 1-Methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1235260-68-0)


Baseline Control Compound for PXR Modulator Structure-Activity Relationship (SAR) Studies

Given its minimal scaffold architecture relative to optimized PXR inverse agonists/antagonists (compound 85/89 series, IC₅₀ 4–9 nM), this compound can serve as an unsubstituted baseline for SAR expansion studies. Researchers can systematically add substituents (5-aryl, N-aryl, 5-amino) and track PXR binding and cellular activity changes from a defined zero point, enabling clean deconvolution of substituent contributions [1].

Negative Control for Bacterial SOS Response Inhibitor Screening

The absence of the 5-amino group, which is essential for SOS inhibitory activity in the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide series, makes this compound an ideal negative control for high-throughput screens targeting LexA autoproteolysis or RecA-mediated SOS induction. Its use alongside active 5-amino analogs enables robust assay validation and hit triaging with a structurally matched inactive comparator [2].

Novel Chemical Probe for Antifungal Screening in Unexplored Substitution Space

The N1-methyl / N-(4-methylbenzyl) substitution combination is not represented in the published benzylic 1,2,3-triazole-4-carboxamide antifungal library (compounds 3a–3m). This compound can be deployed as a novel chemotype probe in antifungal screening panels against Candida spp. and filamentous fungi, with the potential to identify activity in a substitution vector not covered by existing SAR, offering a path to patent-free lead matter [3].

Fragment-Based or Structure-Based Drug Design Starting Point

With a molecular weight of only 230.27 Da, a single hydrogen bond donor, and 4 rotatable bonds, this compound meets fragment-like physicochemical criteria. It can serve as a starting point for fragment-based drug discovery (FBDD) campaigns targeting enzymes or receptors with established triazole-bindingPharmacophores, where its small size and synthetic tractability facilitate rapid analogue generation and biophysical screening .

Quote Request

Request a Quote for 1-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.